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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180 Get Quote

This guide provides a comprehensive review of the preclinical data available for TG-100435, a

novel, orally active, multi-targeted protein tyrosine kinase inhibitor. It is designed for

researchers, scientists, and drug development professionals, offering a comparative analysis of

TG-100435 and its primary active metabolite, TG100855, against other established Src kinase

inhibitors. This guide summarizes key quantitative data, details experimental methodologies,

and visualizes the relevant signaling pathway to provide a thorough understanding of TG-
100435's preclinical profile.

Introduction to TG-100435
TG-100435, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-

[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent inhibitor of Src family kinases. A crucial

aspect of its pharmacology is its in vivo conversion to a more active N-oxide metabolite,

TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent

compound, significantly enhancing the overall tyrosine kinase inhibition after oral

administration.

Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro kinase inhibitory activities of TG-100435, its

metabolite TG100855, and other well-established Src kinase inhibitors. The data is presented

as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), with lower values

indicating higher potency.
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Table 1: Kinase Inhibition Profile of TG-100435 and its Active Metabolite TG100855

Kinase Target TG-100435 Kᵢ (nM)
TG100855 Potency
Increase

Src 13 2-9x more potent

Lyn 20 2-9x more potent

Abl 34 2-9x more potent

Yes 45 2-9x more potent

Lck 64 2-9x more potent

EphB4 58 2-9x more potent

Data sourced from Hu et al., 2007.

Table 2: Comparative Kinase Inhibition Profiles of Alternative Src Inhibitors

Kinase Target Dasatinib IC₅₀ (nM)
Saracatinib IC₅₀
(nM)

Bosutinib IC₅₀ (nM)

Src <1 2.7 1.2

Lyn 1 4 7.9

Abl <1 30 1.1

Yes 1 4 8.7

Lck 1 10 14

c-Kit 5 200 >1000

PDGFRβ 28 - 32

Note: IC₅₀ values are compiled from various sources and may have been determined under

different experimental conditions. Direct comparison should be made with caution.
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Experimental Protocols
The inhibitory activities (Kᵢ) of TG-100435 were determined using a competitive binding assay.

A brief description of the methodology is provided below.

In Vitro Kinase Inhibition Assay (Competitive Binding)
Principle: This assay measures the ability of a test compound to compete with a known,

fluorescently labeled ligand for the ATP-binding site of a target kinase. The displacement of the

fluorescent ligand results in a decrease in the fluorescence signal, which is proportional to the

binding affinity of the test compound.

Materials:

Recombinant human kinases

Fluorescently labeled ATP-competitive ligand (tracer)

Test compounds (e.g., TG-100435)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Multi-well plates (e.g., 384-well)

Fluorescence plate reader

Procedure:

Prepare a dilution series of the test compound in the assay buffer.

Add the recombinant kinase, the fluorescent tracer, and the test compound to the wells of the

microplate.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the

binding reaction to reach equilibrium.

Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths.
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The data is then analyzed to determine the concentration of the test compound that causes

50% inhibition of tracer binding (IC₅₀).

The IC₅₀ values are converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation,

which takes into account the concentration and affinity of the fluorescent tracer.

Signaling Pathway and Mechanism of Action
TG-100435 and other Src kinase inhibitors exert their effects by targeting the Src family of non-

receptor tyrosine kinases. These kinases are key components of various signaling pathways

that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below

illustrates a simplified representation of the Src signaling pathway and the point of inhibition.
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Caption: Simplified Src signaling pathway and the point of inhibition by TG-100435.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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